molecular formula C16H10BrCl2N3OS2 B2821303 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide CAS No. 392302-98-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide

Cat. No.: B2821303
CAS No.: 392302-98-6
M. Wt: 475.2
InChI Key: BFLBCDYUQUFJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzylthio group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via a nucleophilic substitution reaction where a thiadiazole derivative reacts with 4-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Thiadiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The presence of the bromobenzylthio and dichlorobenzamide groups may enhance the compound’s ability to interact with biological targets, leading to improved efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide
  • N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide
  • N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide

Uniqueness

Compared to similar compounds, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dichlorobenzamide stands out due to the presence of the bromobenzylthio group, which may confer unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3OS2/c17-11-3-1-9(2-4-11)8-24-16-22-21-15(25-16)20-14(23)10-5-12(18)7-13(19)6-10/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBCDYUQUFJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.